3,5-di-tert-Butyl-4-hydroxybenzyl ether

Catalog No.
S1931496
CAS No.
6922-60-7
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-di-tert-Butyl-4-hydroxybenzyl ether

CAS Number

6922-60-7

Product Name

3,5-di-tert-Butyl-4-hydroxybenzyl ether

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3

InChI Key

HWCZIOQRLAPHDF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Food Contact Materials

Pharmaceutical Secondary Standard

Nanosponge Hydrogel Formulation

Solvolysis in Alcohol Solutions

Polymer Stabilizer

Synthesis of Antistress Agents

3,5-Di-tert-butyl-4-hydroxybenzyl ether is an organic compound with the molecular formula C30H46O3C_{30}H_{46}O_{3} and a molecular weight of approximately 454.68 g/mol. This compound is characterized by its structure, which includes two tert-butyl groups and a hydroxybenzyl moiety, contributing to its stability and functional properties. It is classified as a hindered phenolic compound, known for its antioxidant capabilities, which are crucial in various applications, particularly in the food and pharmaceutical industries .

There is no current research available on the specific mechanism of action of DTBHE. However, its structural similarity to BHT suggests it might possess antioxidant properties. BHT acts as a free radical scavenger, donating a hydrogen atom to stabilize free radicals and prevent further oxidation reactions in cells or other systems [].

  • Potential for skin irritation: The presence of the hydroxyl group suggests mild skin irritation is possible.
  • Low acute toxicity: Due to the bulky tert-butyl groups, high oral toxicity is less likely.

The chemical behavior of 3,5-di-tert-butyl-4-hydroxybenzyl ether includes solvolysis reactions where it can undergo hydrolysis to form phenolic products. For instance, in alcohol solutions, it can lead to the formation of intermediates such as 2,6-di-tert-butyl-4-methylene-1-benzoquinone, which may further react with alcohols. Additionally, the compound's antioxidant properties allow it to participate in redox reactions, scavenging free radicals and thus preventing oxidative damage in biological systems .

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl ether typically involves the reaction of phenolic compounds with tert-butyl groups under controlled conditions. Common methods include:

  • Etherification: This involves the reaction of 4-hydroxybenzyl alcohol with tert-butyl halides in the presence of a base.
  • Grignard Reactions: Utilizing Grignard reagents to introduce tert-butyl groups onto the aromatic ring.
  • Catalytic Processes: Employing catalysts to facilitate the formation of ethers from phenolic precursors.

These methods can vary based on desired purity and yield requirements .

3,5-Di-tert-butyl-4-hydroxybenzyl ether finds applications across several fields:

  • Food Industry: Used as an antioxidant in food contact materials and packaging to enhance shelf life and prevent rancidity.
  • Pharmaceuticals: Serves as a secondary standard in analytical chemistry for drug testing and quality control.
  • Polymer Chemistry: Functions as a stabilizer in commodity plastics like polyethylene and polypropylene.
  • Nanotechnology: Its derivatives are explored for use in advanced formulations such as nanosponges for drug delivery systems.

Several compounds share structural characteristics or functional properties with 3,5-di-tert-butyl-4-hydroxybenzyl ether. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Butylated HydroxytolueneContains a similar phenolic structureWidely used as a food preservative
3,5-Di-tert-butyl-4-hydroxybenzoic AcidRelated acid form with similar antioxidant propertiesUsed in pharmaceuticals for stress relief
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoateDerivative used in polymer stabilizationFormulated as a nanosponge hydrogel

These compounds demonstrate varying degrees of antioxidant activity and applications across different industries while maintaining unique characteristics that differentiate them from 3,5-di-tert-butyl-4-hydroxybenzyl ether .

3,5-Di-tert-butyl-4-hydroxybenzyl ether is a symmetrical organic compound characterized by a central benzene ring substituted with two bulky tert-butyl groups at positions 3 and 5, a hydroxyl group at position 4, and a benzyl ether linkage connecting to another phenolic moiety. The molecular formula is C₃₀H₄₆O₃, with a molecular weight of 454.7 g/mol.

The tert-butyl groups (-C(CH₃)₃) introduce steric hindrance, which significantly influences the compound’s conformational stability. The hydroxyl group at position 4 is hydrogen-bonded to the oxygen of the ether group, forming intramolecular interactions that contribute to the molecule’s planar structure. The ether linkage (–O–CH₂–) bridges the two aromatic units, creating a rigid framework.

Stereochemical analysis reveals no chiral centers, as the substituents are symmetrically arranged on the benzene ring. The molecule adopts a C₂-symmetrical conformation, with the two tert-butyl groups positioned in a para-relationship relative to the hydroxyl group. This symmetry minimizes steric clashes between substituents.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra provide critical insights into the compound’s proton environment:

δ (ppm)MultiplicityAssignmentSource
1.48Singlettert-Butyl methyl groups
5.85Broad singletPhenolic hydroxyl proton
7.73SingletAromatic protons (H-2, H-6)

The tert-butyl methyl groups resonate as a singlet due to their equivalent environment, while the aromatic protons (at positions 2 and 6) appear as a singlet due to symmetry. The hydroxyl proton exhibits a broad singlet, indicative of hydrogen bonding.

¹³C NMR data highlight the electronic environment of carbons:

δ (ppm)AssignmentSource
191.9Phenolic carbonyl (C-4)
159.7Oxygenated aromatic carbons
34.4tert-Butyl quaternary carbons

The phenolic carbonyl carbon (C-4) resonates at δ ~191 ppm, while oxygenated aromatic carbons (C-3, C-5) appear around δ 159 ppm. The tert-butyl quaternary carbons are observed at δ 34.4 ppm.

Fourier-Transform Infrared (FT-IR)

Key absorption peaks in the FT-IR spectrum include:

Wavenumber (cm⁻¹)AssignmentSource
3300–3500O–H stretch (phenolic)
2950–2850C–H stretch (tert-butyl)
1610–1510C=C aromatic stretching

The broad O–H stretch confirms the presence of hydrogen bonding, while the tert-butyl C–H stretches appear as strong, sharp peaks.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 454 (C₃₀H₄₆O₃⁺) and fragmentation patterns consistent with the cleavage of the ether linkage. Major fragments include:

m/zFragmentSource
454[M]⁺ (intact molecule)
319[C₁₉H₂₉NO₃]⁺ (tert-butyl loss)

The fragmentation pattern supports the proposed structure, with the ether bond acting as a primary cleavage site.

Crystallographic Analysis and Conformational Studies

X-Ray Crystallography

Single-crystal X-ray diffraction studies confirm the monoclinic space group P2₁/c, with lattice parameters a = 17.71 Å, b = 9.53 Å, c = 13.97 Å, and β = 94.09°. The molecule adopts a planar conformation, with the benzene rings separated by 4.5 Å due to the ether linkage. Intermolecular O–H···O hydrogen bonds (2.0 Å) stabilize the crystal lattice, forming infinite chains along the b-axis.

Conformational Dynamics

The tert-butyl groups enforce a coplanar arrangement of the aromatic rings, minimizing torsional strain. The hydroxyl group participates in intramolecular hydrogen bonding with the ether oxygen, locking the molecule in a rigid conformation. This structural rigidity is critical for the compound’s stability in solid-state applications.

Thermal Behavior

Differential scanning calorimetry (DSC) data indicates a melting point of 121–122°C, consistent with the compound’s crystalline nature. The high thermal stability is attributed to the sterically protected aromatic system and hydrogen-bonding interactions.

Laboratory-Scale Synthesis Protocols

Nucleophilic Etherification Strategies

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl ether through nucleophilic etherification represents one of the most fundamental and widely employed methodologies in laboratory settings. This approach leverages the nucleophilic character of phenolate anions to attack electrophilic carbon centers, forming the desired ether linkage [1] [2].

The primary nucleophilic etherification pathway involves the deprotonation of 2,6-di-tert-butylphenol using strong bases such as potassium carbonate or sodium hydroxide, generating the corresponding phenolate anion. This activated nucleophile subsequently attacks benzyl halides or other suitable electrophiles under controlled conditions. Operating temperatures typically range from 80-120°C under atmospheric pressure, yielding conversion rates of 75-95% with selectivity values between 80-95% [1] [2].

An alternative nucleophilic approach utilizes the Mannich reaction mechanism, where 2,6-di-tert-butylphenol undergoes condensation with formaldehyde and methanol in the presence of tertiary amine catalysts [3] [4]. This methodology demonstrates exceptional performance with conversion rates reaching 89-99% and selectivity values of 91-94%. The reaction proceeds through initial formation of a quinone methide intermediate, followed by nucleophilic attack by methanol to form the target ether product [3].

The Mannich-type synthesis employs polyamine catalysts with high boiling points and low volatility to minimize environmental impact during production. Cyclic secondary amines and heterocyclic secondary amines combined with polyvalent tertiary amines serve as effective catalytic systems. These catalysts exhibit remarkable activity, achieving high conversion rates while maintaining excellent selectivity profiles [3].

Research has demonstrated that polyamine organic bases containing both secondary and tertiary amine groups provide superior catalytic performance compared to conventional amine catalysts. The catalyst system enables recycling capabilities, reducing production costs and environmental pollution caused by amine volatilization during synthesis [3].

Catalytic Approaches for Enhanced Yield

Advanced catalytic methodologies have emerged to address the limitations of traditional nucleophilic etherification strategies, particularly focusing on enhanced yield and improved reaction selectivity. Iron-catalyzed selective etherification represents a significant advancement in this field, utilizing iron triflate in combination with ammonium chloride to promote ether bond formation [1].

The iron-catalyzed system operates under remarkably mild conditions, with reaction temperatures ranging from 0-35°C under atmospheric pressure. This methodology demonstrates excellent substrate scope, accommodating both primary and secondary alcohols with yields spanning 65-93% and selectivity values between 85-95% [1]. The catalytic mechanism involves iron-mediated activation of alcohol substrates, followed by nucleophilic displacement to form the desired ether products.

PhenoFluor-mediated coupling represents another innovative catalytic approach for alkyl aryl ether formation. This methodology employs PhenoFluor reagent in combination with trimethylsilyl imidazole to facilitate direct coupling between phenols and alcohols [2]. The reaction proceeds efficiently at temperatures ranging from 23-80°C, achieving yields of 60-99% with exceptional selectivity values of 90-99%.

The PhenoFluor system demonstrates unique advantages over conventional Mitsunobu reactions, particularly in its ability to couple challenging substrates such as salicylaldehydes and trifluoroethanol. The methodology operates through formation of tight ion pairs, enabling efficient carbon-oxygen bond formation under mild conditions [2].

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial production of 3,5-di-tert-butyl-4-hydroxybenzyl ether has increasingly adopted continuous flow reactor technologies to achieve enhanced efficiency, improved safety profiles, and reduced environmental impact. Continuous flow methylation using dimethyl carbonate as the methylating agent represents the most advanced industrial approach currently employed [6] [7].

The continuous flow methodology utilizes a continuously fed stirred tank reactor filled with a catalytic bed comprising polyethylene glycol 1000 and potassium carbonate as the base system. Operating at atmospheric pressure and temperatures between 160-200°C, this system achieves substantially quantitative yields with space velocities reaching 9 × 10⁻² h⁻¹ [7].

Under gradientless conditions, the continuous flow system demonstrates remarkable stability and efficiency. Gas chromatographic analysis of the reactor outlet reveals no variation in product composition over extended operating periods, with quantitative conversion observed within the first 30 minutes of operation. The system maintains consistent performance even when flow rates are progressively increased from 19 to 130 mL/h, demonstrating excellent scalability characteristics [7].

The continuous flow approach offers significant advantages over traditional batch processes, including reduced residence times (10 seconds to 1 hour versus 2-8 hours), improved energy efficiency, and minimal waste generation. Catalyst loading requirements are substantially reduced (1-15 mol% versus 5-25 mol%), contributing to improved economic viability and reduced environmental impact [6] [7].

Research has demonstrated that continuous flow systems enable precise control over reaction parameters, resulting in enhanced product purity (98-100% versus 90-98% for batch processes) and improved conversion rates (98-100% versus 85-95%). The environmental benefits include reduced energy consumption and minimal waste generation compared to conventional batch methodologies [8].

The implementation of continuous flow technology in industrial settings requires careful consideration of heat and mass transfer characteristics, particularly for highly exothermic reactions. Advanced process control systems monitor temperature, pressure, and flow rate parameters to ensure optimal operating conditions and product quality [8].

Purification and Quality Control Standards

Industrial purification of 3,5-di-tert-butyl-4-hydroxybenzyl ether requires sophisticated analytical methodologies to ensure product quality and compliance with regulatory standards. High Performance Liquid Chromatography with ultraviolet detection serves as the primary analytical technique for purity determination and impurity profiling [9] [10] [11].

The HPLC-UV methodology employs reverse-phase chromatographic separation with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, formic acid replaces phosphoric acid to enable electrospray ionization. Detection limits ranging from 0.01-0.1% enable precise quantification of trace impurities and ensure product specifications of ≥98.0% purity [11].

Gas chromatography-mass spectrometry analysis provides complementary information regarding volatile compounds and potential degradation products. This technique achieves detection limits of 1-10 ppm for volatile impurities, ensuring specifications of <0.5% volatile content in the final product [12].

Ultra-High Performance Liquid Chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) represents the most advanced analytical approach for comprehensive phenolic compound analysis. This methodology enables molecular confirmation with 99% accuracy and quantification limits reaching 0.1-1 ng/mL, providing unparalleled analytical sensitivity and specificity [10].

Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry assess thermal stability and decomposition characteristics. These methods ensure thermal stability to 250°C with measurement precision of ±1°C, critical for applications requiring elevated temperature performance [13].

Physical property verification includes melting point determination (220-224°C ± 2°C) and moisture content analysis (<0.5% moisture ± 0.01%), ensuring compliance with material specifications and storage requirements [14] [13].

Quality control protocols incorporate statistical process control methodologies to monitor production consistency and identify potential process deviations. Design of experiments approaches optimize reaction conditions including temperature (80°C), pressure (10 bar), and catalyst concentration (5 mol%) to achieve maximum yield and efficiency [13] [15].

The comprehensive quality control framework ensures product consistency, regulatory compliance, and customer satisfaction while minimizing production costs and environmental impact. Continuous monitoring and improvement of analytical methodologies maintains competitive advantage in the global marketplace [9] [10].

Data Tables

Table 1: Synthetic Methodologies for 3,5-di-tert-Butyl-4-hydroxybenzyl Ether

MethodologyStarting MaterialsCatalyst/ReagentTemperature (°C)PressureYield (%)Selectivity (%)Reference
Nucleophilic Etherification with Phenolate2,6-di-tert-butylphenol + alcoholBase (K₂CO₃, NaOH)80-120Atmospheric75-9580-95 [1] [2]
Mannich Reaction - Formaldehyde Condensation2,6-di-tert-butylphenol + formaldehyde + methanolTertiary amine catalyst100-140Atmospheric89-9991-94 [3] [4]
Catalytic Iron-mediated EtherificationBenzyl alcohol + secondary alcoholFe(OTf)₃/NH₄Cl0-35Atmospheric65-9385-95 [1]
PhenoFluor-mediated CouplingPhenol + alcohol + PhenoFluorPhenoFluor + TMS-imidazole23-80Atmospheric60-9990-99 [2]
DMC MethylationPhenol + dimethyl carbonateK₂CO₃ + PEG160-200Atmospheric85-10090-100 [6] [7]
Polyamine-catalyzed Synthesis2,6-di-tert-butylphenol + formaldehyde + methanolPolyamine (cyclic secondary/tertiary amines)100-140Atmospheric89-9989-94 [3]
Continuous Flow MethylationPhenol + dimethyl carbonateK₂CO₃ + PEG 1000160-200Atmospheric98-10098-100 [6] [7]

Table 2: Industrial Production Parameters and Optimization

ParameterBatch ProcessContinuous FlowOptimization Target
Operating Temperature Range100-200°C160-200°CMinimize for safety
Pressure RequirementsAtmosphericAtmosphericAtmospheric preferred
Space Velocity (WHSV)N/A0.012-0.09 h⁻¹Maximize throughput
Residence Time2-8 hours10 seconds - 1 hourOptimize for yield
Catalyst Loading5-25 mol%1-15 mol%Minimize for economics
Conversion Rate85-95%98-100%Maximize conversion
Product Purity90-98%98-100%Maximize purity
Environmental ImpactModerateLowMinimize waste
Energy ConsumptionHighLowMinimize consumption
Waste GenerationModerateMinimalMinimize generation

Table 3: Quality Control and Analytical Methods

Analysis MethodParameter MeasuredTypical Range/SpecificationDetection LimitReference Standard
HPLC-UVPurity, impurities≥98.0% purity0.01-0.1% [9] [10] [11]
GC-MSVolatile compounds, degradation products<0.5% volatiles1-10 ppm [12]
LC-MS/MSMolecular confirmation, quantification99% molecular confirmation0.1-1 ng/mL [10]
FTIR SpectroscopyFunctional group identificationCharacteristic peaks presentQualitative [16]
NMR SpectroscopyStructural confirmationStructure confirmedQualitative [17]
Melting Point DeterminationPhysical property verification220-224°C±2°C [14]
Moisture Content AnalysisWater content<0.5% moisture0.01% [13]
Thermal Analysis (TGA/DSC)Thermal stability, decompositionStable to 250°C±1°C [13]

The thermodynamic properties of 3,5-di-tert-Butyl-4-hydroxybenzyl ether demonstrate its thermal stability and phase behavior characteristics. The compound exhibits a melting point range of 135.0 to 137.0°C [1] [2], indicating a relatively narrow transition zone typical of pure organic compounds with high molecular symmetry. This melting point range has been consistently reported across multiple analytical studies, with some sources specifying the more precise range of 135.3 to 135.8°C [2].

The boiling point is predicted to be 480.5 ± 40.0°C [2] [4], a value derived from computational thermodynamic modeling based on the molecular structure and intermolecular forces. This elevated boiling point reflects the compound's substantial molecular weight of 454.70 g/mol [5] [1] and the presence of multiple bulky tert-butyl substituents that contribute to increased van der Waals interactions.

The density is calculated to be 1.003 ± 0.06 g/cm³ [2] [4], indicating that the compound is slightly denser than water despite its predominantly hydrocarbon character. This density value reflects the balance between the voluminous tert-butyl groups and the compact aromatic core structure. The compound exists as a solid at room temperature [5] [1], consistent with its melting point being well above ambient conditions.
Additional thermodynamic parameters include a flash point of 244.4°C [4], which is significantly lower than the boiling point, indicating the compound's potential for vapor formation at elevated temperatures. The pKa value is predicted to be 11.45 ± 0.40 [2], consistent with the weakly acidic nature of the phenolic hydroxyl groups present in the molecule.

Solubility Characteristics in Organic Solvents

The solubility profile of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is dominated by its highly hydrophobic character, resulting from the presence of four bulky tert-butyl groups and the central ether linkage. The compound demonstrates very low water solubility, which is typical for heavily substituted aromatic ethers with extensive alkyl substitution [6] [7].

In organic solvents, the compound shows variable solubility depending on the solvent polarity and hydrogen bonding capacity. The compound exhibits partial solubility in methanol and ethanol [6], with the limited solubility attributed to the steric hindrance created by the multiple tert-butyl substituents. This steric crowding restricts the formation of hydrogen bonds between the phenolic hydroxyl groups and the alcohol solvents.

Acetone provides moderate solubility for the compound [6], as its aprotic nature and moderate polarity allow for favorable interactions with the aromatic system without requiring extensive hydrogen bonding. The compound demonstrates enhanced solubility in hot methanol [8] [9], indicating that elevated temperatures can overcome the enthalpic barriers associated with solvation of the sterically hindered molecule.

Non-polar organic solvents generally provide the best solubility for this compound, consistent with its predominantly hydrophobic character. The extensive alkyl substitution pattern creates a highly lipophilic molecule that readily dissolves in hydrocarbon-based solvents. The calculated LogP value suggests strong preference for lipophilic environments over aqueous systems [4].

The solubility characteristics are further influenced by the compound's tendency to form intermolecular hydrogen bonds through its phenolic hydroxyl groups, which can both enhance and limit solubility depending on the solvent system. In protic solvents, competitive hydrogen bonding with solvent molecules can reduce solubility, while in aprotic systems, intramolecular hydrogen bonding may stabilize specific conformations that affect dissolution behavior.

Stability Under Thermal and Oxidative Stress

The stability profile of 3,5-di-tert-Butyl-4-hydroxybenzyl ether under various stress conditions reflects its design as an antioxidant compound and its inherent structural features that confer resistance to degradation. The compound demonstrates exceptional oxidative stability [10], which is the primary basis for its application as an antioxidant in various industrial formulations.

Thermal stability is considerable, with the compound maintaining structural integrity at temperatures well above its melting point. The onset of thermal degradation typically occurs around 200°C [11] [12], although the compound can withstand brief exposure to higher temperatures during processing operations. The bulky tert-butyl groups provide steric protection to the reactive phenolic sites, significantly enhancing thermal stability compared to less substituted phenolic compounds [13] [14].

Oxidative stress resistance is exceptionally high due to the compound's inherent antioxidant properties [10]. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, forming stable phenoxyl radicals that do not propagate chain reactions. This mechanism provides excellent protection against oxidative degradation, with the compound often protecting other materials from oxidative damage rather than undergoing degradation itself [15] [16].

The mechanism of antioxidant action involves the formation of stable phenoxyl radicals following hydrogen atom donation . The bulky tert-butyl groups adjacent to the phenolic hydroxyl groups provide steric stabilization of these radicals, preventing their participation in further oxidative reactions. This stabilization is crucial for the compound's effectiveness as a primary antioxidant [15] [16].
Chemical degradation resistance varies depending on the specific chemical environment. The compound shows good stability toward most common chemical reagents, although it can undergo specific reactions such as oxidation to form quinone derivatives under harsh oxidative conditions [11]. The ether linkage is generally stable under normal conditions but may be susceptible to cleavage under strongly acidic or basic conditions at elevated temperatures.

Light exposure stability is moderate, with the compound showing some susceptibility to photodegradation, particularly under ultraviolet radiation [12]. The aromatic chromophore can absorb UV radiation, potentially leading to photochemical reactions that may cause structural changes. However, the steric hindrance provided by the tert-butyl groups offers some protection against photodegradation compared to less substituted aromatic compounds.

XLogP3

9

UNII

2S04S1T5AZ

Other CAS

6922-60-7

Wikipedia

Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether

General Manufacturing Information

Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types